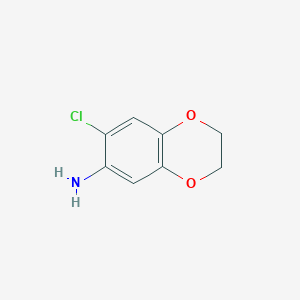

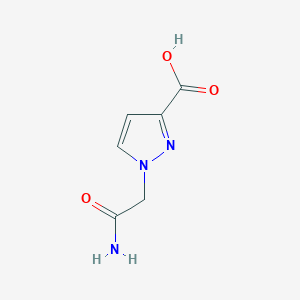

![molecular formula C13H10N2OS2 B2610918 2-mercapto-6-methyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 692764-75-3](/img/structure/B2610918.png)

2-mercapto-6-methyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-mercapto-6-methyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one” is a type of thieno[2,3-d]pyrimidine . Thieno[2,3-d]pyrimidines are a class of compounds that have been found to have affinity for certain biological receptors, such as the estrogen receptor α .

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidines involves a three-step process . The process begins with the creation of the heterocyclic core, followed by structure-guided optimization of the substituents . This results in a series of potent nonsteroidal estrogens .Scientific Research Applications

Hybrid Catalysts in Synthesis A key application of compounds related to 2-mercapto-6-methyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one is found in the synthesis of pyranopyrimidine scaffolds, particularly in the development of substituted derivatives through one-pot multicomponent reactions. The use of diversified hybrid catalysts, including organocatalysts, metal catalysts, ionic liquid catalysts, nanocatalysts, green solvents, and catalyst-/solvent-free conditions, highlights the compound's versatility. These methodologies facilitate the efficient creation of lead molecules for medicinal and pharmaceutical industries, showcasing the broader synthetic applications and bioavailability of pyranopyrimidine cores (Parmar, Vala, & Patel, 2023).

Chemistry and Properties of Heterocyclic Compounds Further illustrating the scientific importance, the chemistry and properties of heterocyclic compounds, including those related to this compound, have been extensively reviewed. These compounds exhibit significant variability in their chemical and physical properties, as well as their biological and electrochemical activities. Such reviews help identify potential areas for future investigation and highlight the compound's role in the development of novel materials and biological agents (Boča, Jameson, & Linert, 2011).

Anti-inflammatory Activity Another research application involves the synthesis and characterization of tetrahydropyrimidine derivatives for their potential anti-inflammatory activity. Through a detailed investigation, including the use of various software tools for predicting toxicity and pharmacological activities, these compounds have shown potent in-vitro anti-inflammatory activity. This highlights the compound's utility in designing new therapeutic agents for treating inflammation (Gondkar, Deshmukh, & Chaudhari, 2013).

Future Directions

The future directions for research on “2-mercapto-6-methyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one” and related compounds could involve the design of new estrogen receptor ligands as therapeutic hormones and antihormones . The chemical tractability of the thieno[2,3-d]pyrimidine chemotype will support this research .

Properties

IUPAC Name |

6-methyl-5-phenyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2OS2/c1-7-9(8-5-3-2-4-6-8)10-11(16)14-13(17)15-12(10)18-7/h2-6H,1H3,(H2,14,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQCOGOVWFAPENF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(S1)NC(=S)NC2=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(5-Fluoro-2-methoxyphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2610837.png)

![5-Bromo-N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]furan-2-carboxamide](/img/structure/B2610840.png)

![2-{[2-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2610846.png)

![2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-5-fluoropyrimidine](/img/structure/B2610851.png)

![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(oxolan-2-ylmethyl)benzamide](/img/structure/B2610853.png)

![Ethyl 2-{[4'-(2-ethoxy-2-oxo-1-phenylethoxy)[1,1'-biphenyl]-4-yl]oxy}-2-phenylacetate](/img/structure/B2610857.png)